molecular formula C16H22N2O2 B11715632 benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate

benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate

Cat. No.: B11715632
M. Wt: 274.36 g/mol
InChI Key: WWBNZJPZPBWDQT-HUUCEWRRSA-N
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Description

Benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound belongs to the class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of both pyrrolo and azepine rings in its structure makes it an interesting subject for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-protected amino acid with a suitable cyclizing agent. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield. The reaction conditions are carefully controlled to maintain the integrity of the bicyclic structure and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives with hydroxyl or carbonyl groups, reduced derivatives with alcohol groups, and substituted derivatives with various functional groups attached to the benzyl moiety.

Scientific Research Applications

Benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl octahydropyrrolo[3,4-d]azepine-6-carboxylate
  • Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate

Uniqueness

Benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate is unique due to its specific stereochemistry and the presence of both pyrrolo and azepine rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

benzyl (3aS,8aS)-2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate

InChI

InChI=1S/C16H22N2O2/c19-16(20-12-13-4-2-1-3-5-13)18-8-6-14-10-17-11-15(14)7-9-18/h1-5,14-15,17H,6-12H2/t14-,15-/m1/s1

InChI Key

WWBNZJPZPBWDQT-HUUCEWRRSA-N

Isomeric SMILES

C1CN(CC[C@H]2[C@H]1CNC2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CN(CCC2C1CNC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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